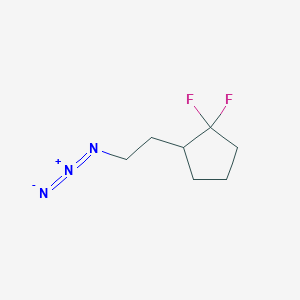

2-(2-Azidoethyl)-1,1-difluorocyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

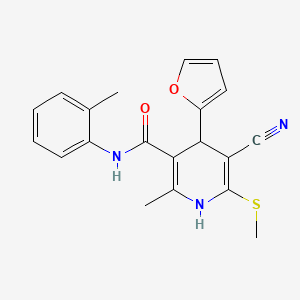

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the azidoethyl group and the fluorine atoms onto the cyclopentane ring. This could potentially be achieved through various organic chemistry reactions, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure would be largely defined by the cyclopentane ring, which is a type of cycloalkane and has a puckered conformation. The azidoethyl group would likely project from this ring, and the two fluorine atoms would also be attached to the cyclopentane .Chemical Reactions Analysis

The azido group is known for its reactivity and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The presence of fluorine atoms could also influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the azido group could increase the compound’s reactivity, and the fluorine atoms could influence its electronegativity and polarity .Scientific Research Applications

Azide Chemistry in Peptide Synthesis

Azides are pivotal in the synthesis of 1H-[1,2,3]-triazoles, a class of compounds with significant synthetic and medicinal chemistry applications. The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, known as the Click reaction, is regiospecific and has been successfully applied to solid-phase peptide synthesis. This methodology allows for the incorporation of 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains, demonstrating the utility of azides in the modular construction of complex molecules (Tornøe, Christensen, & Meldal, 2002).

Cyclopentane Analogues in Medicinal Chemistry

The structural motif of cyclopentane, including difluorinated variants, plays a crucial role in medicinal chemistry. The unique and important moiety of bicyclo[1.1.1]pentan-1-amine demonstrates the synthetic challenges and opportunities presented by cyclopentane analogues. Efforts to develop scalable synthetic routes to these compounds highlight their potential in creating novel therapeutic agents (Goh et al., 2014).

Application in Strain-Release Functionalization

Strain-release functionalization strategies offer a pathway to incorporate small, strained ring systems into molecules at any stage of their synthesis. This approach, applicable to bioconjugation and peptide labeling, underscores the versatility of cyclopentane derivatives in modifying lead compounds to explore uncharted chemical space (Lopchuk et al., 2017).

Safety and Efficacy of Azide Reagents

The development of safer azide reagents for synthetic applications is critical for their broader adoption in chemical research. Studies on azidobenziodoxolone (ABX) and its derivatives highlight the importance of safety and efficacy in the use of azide reagents for synthetic chemistry, including azidation reactions and ring expansions (Alazet et al., 2018).

Mechanism of Action

Target of Action

For instance, azido groups have been used in the synthesis of innovative melt-castable explosives . They have also been used in the functionalization of DNA libraries for the selection of specific aptamers .

Mode of Action

Azido compounds are known to undergo reactions such as staudinger reductions, huisgen cycloadditions, and other transformations that can lead to changes in their targets .

Biochemical Pathways

Azido compounds have been used in the synthesis of potential melt-cast explosives, suggesting they may affect pathways related to energy release . Additionally, azido groups have been used in the functionalization of DNA libraries, indicating they may interact with genetic material .

Pharmacokinetics

Radiofluorinated alkyl azides, such as [18f]fluoroethyl azide, have been used as prosthetic groups for rapid radiolabeling of precursor compounds, suggesting potential applications in drug delivery .

Result of Action

Azido compounds have been used in the synthesis of potential melt-cast explosives, suggesting they may cause significant energy release . They have also been used in the functionalization of DNA libraries, indicating they may interact with genetic material .

Action Environment

The stability and reactivity of azido compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2-azidoethyl)-1,1-difluorocyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3/c8-7(9)4-1-2-6(7)3-5-11-12-10/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNPCVKFLMIFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2885579.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-naphthamide](/img/structure/B2885590.png)

![2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)